(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene
Overview
Description
“(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene” is a chemical compound with the CAS Number: 883499-00-1. It has a molecular weight of 273.02 . The compound is also known as 1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5BrF4O/c9-5-3-1-2-4-6(5)14-8(12,13)7(10)11/h1-4,7H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at ambient temperature . It has a molecular weight of 273.02 .Scientific Research Applications
Schlosser and Castagnetti (2001) demonstrated the generation and trapping of intermediates such as 3-bromo-2-(trifluoromethoxy)phenyllithium and 2-bromo-6-(trifluoromethoxy)phenyllithium from related compounds, which have potential applications in organic synthesis (Schlosser & Castagnetti, 2001).
Reus et al. (2012) developed routes to functionalized 4-R-1,2-bis(trimethylsilyl)benzenes, starting from compounds like 1,2-bis(trimethylsilyl)acetylene, which are key for synthesizing benzyne precursors and Lewis acid catalysts (Reus et al., 2012).
Mongin et al. (1996) explored the deprotonation of chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes to establish optional site selectivities, which can be applied in regioselective synthesis (Mongin et al., 1996).
Fink et al. (1997) synthesized new compounds using palladium-catalyzed cross-coupling reactions, which indicates potential applications in organometallic chemistry (Fink et al., 1997).
Porwisiak and Schlosser (1996) reported the preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene as a versatile starting material for organometallic synthesis, showing its utility in the synthesis of various organometallic intermediates (Porwisiak & Schlosser, 1996).
Pan et al. (2014) showed the utility of 1-bromo-2-(cyclopropylidenemethyl)benzenes in reactions with 2-alkynylphenols under palladium catalysis, leading to complex molecules like indeno[1,2-c]chromenes, highlighting potential applications in complex molecule synthesis (Pan et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJNDYLVUQFCOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(F)(F)Br)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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